molecular formula C56H106N2O27 B8006526 m-PEG24-Mal

m-PEG24-Mal

カタログ番号: B8006526
分子量: 1239.4 g/mol
InChIキー: IRQWFNZIEAPTBJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG24-Mal typically involves the activation of a PEG chain with a maleimide group. The process begins with the preparation of a PEG chain, which is then reacted with maleic anhydride to introduce the maleimide functionality. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as chromatography and crystallization to remove any impurities .

化学反応の分析

Types of Reactions

m-PEG24-Mal primarily undergoes substitution reactions, where the maleimide group reacts with sulfhydryl groups on proteins or other biomolecules. This reaction forms a stable thioether bond, which is irreversible and highly specific .

Common Reagents and Conditions

The reaction between this compound and sulfhydryl groups typically occurs at a pH range of 6.5-7.5. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and reducing agents like dithiothreitol (DTT) to maintain the sulfhydryl groups in their reduced form .

Major Products

The major product formed from the reaction of this compound with sulfhydryl groups is a PEGylated biomolecule with a stable thioether bond. This modification enhances the stability, solubility, and bioavailability of the biomolecule .

科学的研究の応用

Protein PEGylation

Overview:
Protein PEGylation involves the covalent attachment of polyethylene glycol (PEG) chains to proteins, which can significantly enhance their pharmacokinetic properties.

Benefits:

  • Increased Stability: PEGylation protects proteins from proteolytic degradation.
  • Improved Solubility: Enhances solubility in aqueous environments.
  • Extended Half-life: Reduces renal clearance, leading to prolonged circulation time in the bloodstream.

Case Studies:
Several studies have demonstrated the successful PEGylation of therapeutic proteins using m-PEG24-Mal. For instance, a study reported that PEGylated enzymes exhibited enhanced stability and activity compared to their non-PEGylated counterparts .

Drug Delivery Systems

Overview:
this compound is utilized to improve the delivery of therapeutic agents by enhancing their solubility and stability.

Applications:

  • Nanoparticle Formulations: Incorporating this compound in nanoparticle formulations can improve drug loading efficiency and release profiles.
  • Targeted Delivery: The maleimide group allows for specific conjugation to targeting ligands or antibodies, facilitating targeted drug delivery to specific cells or tissues.

Case Studies:
Research has shown that drugs conjugated with this compound demonstrated improved bioavailability and reduced side effects in various animal models .

Bioconjugation

Overview:
Bioconjugation refers to the process of linking biomolecules (like proteins or nucleic acids) to other molecules for various applications, including diagnostics and therapeutics.

Mechanism:
The maleimide group in this compound reacts specifically with sulfhydryl groups on proteins, forming stable thioether bonds. This specificity is crucial for creating targeted therapeutics.

Applications:

  • Antibody Drug Conjugates (ADCs): this compound is commonly used to link cytotoxic drugs to antibodies for targeted cancer therapy.
  • Enzyme Conjugates: Enhances the stability and activity of enzymes used in therapeutic applications.

PROTAC Technology

Overview:
this compound serves as a linker in PROTAC (PROteolysis TArgeting Chimera) technology, which uses the ubiquitin-proteasome system to selectively degrade target proteins.

Functionality:
In PROTACs, one ligand binds to the target protein while another binds to an E3 ubiquitin ligase; this compound acts as a flexible linker between these two components.

Case Studies:
Recent research highlighted that PROTACs utilizing this compound exhibited enhanced degradation efficiency of target proteins compared to traditional small-molecule inhibitors .

作用機序

The mechanism of action of m-PEG24-Mal involves the formation of a covalent bond between the maleimide group and the sulfhydryl group on a target biomolecule. This reaction results in the formation of a stable thioether bond, which enhances the stability and solubility of the modified biomolecule. The PEG chain provides additional benefits, such as reduced immunogenicity and increased bioavailability .

生物活性

The compound m-PEG24-Mal (maleimide-terminated polyethylene glycol) is a specialized linker used primarily in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed for targeted protein degradation. This article explores the biological activity of this compound, its applications, and relevant research findings.

Chemical Structure and Properties

This compound features a maleimide group that allows for selective conjugation to thiol-containing molecules, such as proteins and peptides. The structure can be summarized as follows:

  • Molecular Formula : C50_{50}H100_{100}O26_{26}
  • Molecular Weight : 1117.31 g/mol
  • Functionality : Acts as a flexible spacer in PROTACs, optimizing the distance between target proteins and E3 ubiquitin ligases.

Table 1: Structural Features of this compound

PropertyValue
Molecular Weight1117.31 g/mol
Maleimide GroupPresent
PEG Chain Length24 units

This compound is integral to PROTAC technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. The maleimide group facilitates a covalent bond with thiol groups found in cysteine residues of proteins, enabling targeted degradation pathways. This specificity is crucial for modulating various biological processes, particularly in cancer therapy.

Case Studies and Research Findings

  • Application in Cancer Therapy :
    • Research indicates that PROTACs utilizing this compound can effectively reduce levels of oncogenic proteins, thereby inhibiting tumor growth. For instance, studies have shown that specific PROTACs can target and degrade the Hsp70 protein, which is overexpressed in many cancers .
  • In Vitro Efficacy :
    • In vitro studies demonstrated that this compound-based PROTACs exhibit significant biological activity by degrading target proteins in various cancer cell lines. The efficacy was assessed using cell viability assays, where treated cells showed reduced proliferation compared to controls .
  • Hydrogel Applications :
    • This compound has also been employed in the development of engineered biomaterials, such as hydrogels that support cell culture and drug testing platforms. These hydrogels have shown promise in preclinical studies by mimicking the extracellular matrix (ECM) environment .

Table 2: Summary of Research Findings

Study FocusKey Findings
Cancer TherapyEffective degradation of oncogenic proteins
In Vitro Cell Line StudiesReduced cell proliferation in treated cells
Hydrogel DevelopmentEnhanced ECM mimicry for drug testing applications

特性

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H106N2O27/c1-62-8-9-64-12-13-66-16-17-68-20-21-70-24-25-72-28-29-74-32-33-76-36-37-78-40-41-80-44-45-82-48-49-84-52-53-85-51-50-83-47-46-81-43-42-79-39-38-77-35-34-75-31-30-73-27-26-71-23-22-69-19-18-67-15-14-65-11-10-63-7-5-57-54(59)4-6-58-55(60)2-3-56(58)61/h2-3H,4-53H2,1H3,(H,57,59)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQWFNZIEAPTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H106N2O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1239.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。